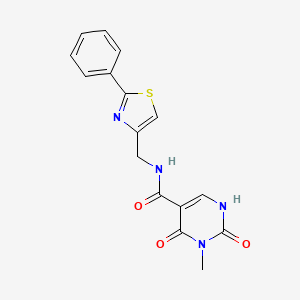
3-methyl-2,4-dioxo-N-((2-phenylthiazol-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2,4-dioxo-N-((2-phenylthiazol-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methyl-2,4-dioxo-N-((2-phenylthiazol-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various diseases, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H14N4O3S
- Molecular Weight : 358.36 g/mol
- Key Functional Groups :
- Thiazole ring
- Tetrahydropyrimidine core
- Dioxo groups
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. Notably, it demonstrated selective antiproliferative activity against human metastatic melanoma cells with an inhibition rate of approximately 93% .
- A study highlighted that derivatives containing the thiazole moiety often possess enhanced anticancer properties due to their ability to interact with cellular targets involved in proliferation and apoptosis .
-
Anticonvulsant Effects :
- Compounds with similar structural features have been assessed for anticonvulsant activity. For instance, thiazole-linked compounds have displayed significant efficacy in seizure models, suggesting that the incorporation of the thiazole moiety may enhance anticonvulsant properties .
- In particular, some analogues showed median effective doses lower than standard anticonvulsants like ethosuximide, indicating potential for therapeutic use in epilepsy .
-
Antimicrobial Properties :
- The compound's derivatives have been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. Some thiazole-integrated compounds exhibited superior antibacterial efficacy compared to existing antibiotics .
- The structure-activity relationship studies indicated that electron-withdrawing groups on the phenyl ring significantly enhance antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiazole ring | Enhances anticancer and antimicrobial properties |
| Presence of electron-withdrawing groups | Increases potency against bacterial strains |
| Alteration of the tetrahydropyrimidine core | Affects anticonvulsant efficacy |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Anticancer Studies :
- Anticonvulsant Research :
- Antimicrobial Efficacy :
Propiedades
IUPAC Name |
3-methyl-2,4-dioxo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-20-15(22)12(8-18-16(20)23)13(21)17-7-11-9-24-14(19-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,17,21)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTXRBULJOFRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














